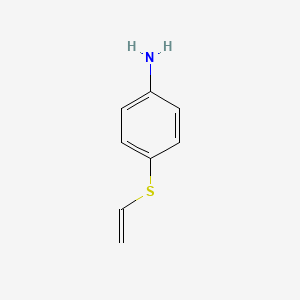

Benzenamine, 4-(ethenylthio)-

Description

Properties

IUPAC Name |

4-ethenylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUPAQRUYLIIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CSC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522268 | |

| Record name | 4-(Ethenylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63930-39-2 | |

| Record name | 4-(Ethenylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(ethenylthio)- typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloronitrobenzene with sodium thiolate to form 4-nitrophenylthioether, followed by reduction of the nitro group to an amine. The reaction conditions often require a polar aprotic solvent and elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for Benzenamine, 4-(ethenylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(ethenylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the vinyl group or the aromatic ring.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced aromatic compounds or saturated derivatives.

Substitution: Halogenated or nitrated derivatives of Benzenamine, 4-(ethenylthio)-.

Scientific Research Applications

Benzenamine, 4-(ethenylthio)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antifungal properties, particularly against Aspergillus flavus.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(ethenylthio)- involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of fungi by interfering with their metabolic pathways. The compound’s vinylthio group can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation . In chemical reactions, the amino group and vinylthio group participate in nucleophilic and electrophilic interactions, respectively .

Comparison with Similar Compounds

Benzenamine, 4-(ethenylthio)- can be compared with other similar compounds such as:

Aniline: Lacks the vinylthio group, making it less reactive in certain substitution reactions.

4-Methoxyaniline: Contains a methoxy group instead of a vinylthio group, leading to different electronic effects on the benzene ring.

4-Nitroaniline: Contains a nitro group, which is a strong electron-withdrawing group, making it less nucleophilic compared to Benzenamine, 4-(ethenylthio)-

Biological Activity

Benzenamine, 4-(ethenylthio)-, also known as 4-(vinylthio)aniline, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications in medicinal chemistry. The findings are supported by data tables and research studies.

Synthesis of Benzenamine, 4-(ethenylthio)-

The synthesis of Benzenamine, 4-(ethenylthio)- typically involves the reaction of an appropriate thiol with a substituted aniline under controlled conditions. The compound can serve as a building block for more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Synthetic Route

- Starting Materials : Aniline and vinyl thioether.

- Reaction Conditions : The reaction is usually carried out in an organic solvent with a catalyst to facilitate the formation of the thioether linkage.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that Benzenamine, 4-(ethenylthio)- exhibits promising antimicrobial properties. It has been investigated for its potential antifungal activity, suggesting that it could be effective against various fungal pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of Benzenamine, 4-(ethenylthio)-. In vitro studies have shown that while some derivatives demonstrate significant cytotoxic effects against cancer cell lines, others have exhibited low toxicity towards normal cells. This selectivity is crucial for developing anticancer agents with minimized side effects .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Benzenamine, 4-(ethenylthio)- | MCF-7 (Breast Cancer) | 25 | Moderate cytotoxicity |

| Benzenamine, 4-(ethenylthio)- | NIH/3T3 (Normal Fibroblast) | >100 | Low toxicity observed |

The mechanism by which Benzenamine, 4-(ethenylthio)- exerts its biological effects is not fully elucidated. However, studies suggest that it may interfere with cellular processes involved in proliferation and apoptosis in cancer cells. Further research is needed to clarify its exact mode of action and to identify potential molecular targets .

Study on Antifungal Activity

A recent study evaluated the antifungal activity of various derivatives of Benzenamine, 4-(ethenylthio)- against common fungal strains. The results indicated that certain modifications to the structure enhanced antifungal potency significantly.

- Fungal Strains Tested : Candida albicans, Aspergillus niger

- Results :

- Derivative A: MIC = 10 µg/mL against C. albicans

- Derivative B: MIC = 5 µg/mL against A. niger

These findings suggest that structural modifications can lead to improved efficacy against fungal infections.

Study on Anticancer Activity

In another investigation focused on anticancer properties, Benzenamine, 4-(ethenylthio)- was tested against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast), NCI-H460 (lung), SF-268 (CNS)

- Findings :

- MCF-7: IC50 = 25 µM

- NCI-H460: IC50 = 30 µM

- SF-268: IC50 = >100 µM (indicating lower sensitivity)

These results highlight the compound's selective activity towards certain cancer types while sparing normal cells .

Q & A

Q. What are the common synthetic routes for preparing 4-(ethenylthio)benzenamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 4-(ethenylthio)benzenamine typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, a thiol group (e.g., ethenylthiol) reacts with a pre-functionalized aromatic amine (e.g., 4-chlorobenzenamine) under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes varying reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., CuI for Ullmann-type couplings). Purity can be enhanced via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing 4-(ethenylthio)benzenamine?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z corresponding to C₈H₉NS) and fragmentation patterns. Gas-phase ion energetics (e.g., ionization energy ~7.67 eV) help confirm stability .

- NMR : ¹H NMR detects aromatic protons (δ 6.5–7.5 ppm) and ethenylthio protons (δ 5–6 ppm for CH₂=CH-S). ¹³C NMR resolves carbon environments, including the thioether sulfur’s deshielding effect .

Q. How does the ethenylthio substituent influence the compound’s solubility and stability in different solvents?

- Methodological Answer : The polarizable sulfur atom in the ethenylthio group enhances solubility in aprotic solvents (e.g., DMSO, DMF) but reduces stability in oxidizing environments. Stability assays (TGA/DSC) under inert atmospheres (N₂/Ar) are recommended. Solubility can be quantified via UV-Vis spectroscopy in solvents like THF or ethanol, with comparisons to analogs (e.g., 4-ethylbenzenamine) .

Q. What safety protocols are critical when handling 4-(ethenylthio)benzenamine in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation. Storage under inert gas (argon) prevents oxidation. Waste disposal should follow EPA guidelines for aromatic amines (e.g., neutralization with dilute HCl before incineration) .

Advanced Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 4-(ethenylthio)benzenamine in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model sulfur’s electron-donating effects on aromatic ring activation. Fukui indices identify nucleophilic/electrophilic sites for cross-coupling reactions. Solvent effects (PCM models) refine predictions for catalytic efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions .

Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound’s electronic properties?

- Methodological Answer : Discrepancies between experimental ionization energies (EI-MS) and DFT predictions require recalibration of basis sets or inclusion of dispersion corrections. Comparative studies with analogs (e.g., 4-methoxybenzenamine) isolate sulfur-specific contributions. Synchrotron-based XPS validates charge distribution .

Q. How does 4-(ethenylthio)benzenamine interact with biological macromolecules, and what assays validate these interactions?

- Methodological Answer : Surface Plasmon Resonance (SPR) or ITC measures binding affinity to proteins (e.g., cytochrome P450 enzymes). Molecular docking (AutoDock Vina) identifies potential binding pockets influenced by sulfur’s hydrophobicity. In vitro cytotoxicity assays (MTT) assess therapeutic potential, with comparisons to non-thioether analogs .

Q. What role does this compound play in designing conductive polymers or metal-organic frameworks (MOFs)?

- Methodological Answer : The ethenylthio group enables π-conjugation for conductive polymers (e.g., polyaniline derivatives). Electrochemical polymerization (cyclic voltammetry in acetonitrile) evaluates conductivity. In MOFs, sulfur acts as a coordinating site for transition metals (e.g., Cu, Pd), characterized via XRD and BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.